molecular formula C6H5F5O3 B14544736 Acetic acid--2,3,3,4,4-pentafluorocyclobut-1-en-1-ol (1/1) CAS No. 61996-29-0

Acetic acid--2,3,3,4,4-pentafluorocyclobut-1-en-1-ol (1/1)

Cat. No.: B14544736
CAS No.: 61996-29-0
M. Wt: 220.09 g/mol
InChI Key: ZMAUEEYNPFJUGZ-UHFFFAOYSA-N
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Description

Acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol (1/1) is a unique compound characterized by the presence of both acetic acid and a highly fluorinated cyclobutene ring

Properties

CAS No.

61996-29-0

Molecular Formula

C6H5F5O3

Molecular Weight

220.09 g/mol

IUPAC Name

acetic acid;2,3,3,4,4-pentafluorocyclobuten-1-ol

InChI

InChI=1S/C4HF5O.C2H4O2/c5-1-2(10)4(8,9)3(1,6)7;1-2(3)4/h10H;1H3,(H,3,4)

InChI Key

ZMAUEEYNPFJUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1(=C(C(C1(F)F)(F)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyclobutene ring or the acetic acid moiety.

    Substitution: The fluorine atoms on the cyclobutene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the cyclobutene ring.

Scientific Research Applications

Acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: Used in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol involves interactions with molecular targets through its acetic acid and fluorinated cyclobutene moieties. The acetic acid group can participate in hydrogen bonding and ionic interactions, while the fluorinated ring can engage in hydrophobic interactions and influence the compound’s overall stability and reactivity. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or material properties.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,4,4-Pentafluorocyclobut-1-en-1-ol: Lacks the acetic acid moiety, making it less versatile in certain reactions.

    Acetic acid: Does not contain the fluorinated cyclobutene ring, limiting its applications in fluorine chemistry.

    Other Fluorinated Cyclobutenes: May have different substitution patterns, affecting their reactivity and applications.

Uniqueness

Acetic acid–2,3,3,4,4-pentafluorocyclobut-1-en-1-ol is unique due to the combination of acetic acid and a highly fluorinated cyclobutene ring. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts.

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